molecular formula C12H17N3 B181998 1H-Benzimidazole-2-pentanamine CAS No. 39650-63-0

1H-Benzimidazole-2-pentanamine

Cat. No.: B181998
CAS No.: 39650-63-0
M. Wt: 203.28 g/mol
InChI Key: XTJRXHPNZGDOGE-UHFFFAOYSA-N
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Description

“1H-Benzimidazole-2-pentanamine” is a heterocyclic organic compound . It belongs to the group of benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .


Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . This process can yield a variety of benzimidazole derivatives with high efficiency .


Molecular Structure Analysis

The structure of benzimidazoles has been extensively studied . The benzimidazole core of these molecules is planar, and they can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to react with various free radicals . They can undergo several possible reaction pathways, including hydrogen atom transfer (HAT) in nonpolar medium, single electron transfer followed by proton transfer (SPLET) in polar medium, and radical adduct formation (RAF) in both media .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure . For example, benzimidazole itself is a white solid that appears in the form of tabular crystals .

Scientific Research Applications

Green Synthesis of Benzimidazole Derivatives

Benzimidazoles, including 1H-Benzimidazole-2-pentanamine, have been synthesized using environmentally friendly methods. These compounds serve as versatile scaffolds in experimental drug design, offering structural diversity and various substitutions. Green synthesis techniques have been explored, emphasizing sustainability and efficiency in producing these important compounds (Nikpassand & Pirdelzendeh, 2016).

Applications in Amino Acid Mimetics

1H-Benzimidazole derivatives have been used to create amino acid mimetics, particularly those with a C-terminal imidazole. This research highlights the synthesis of such compounds using catalytic processes, contributing to the development of novel bioactive molecules (Zaman, Kitamura, & Abell, 2005).

DNA Topoisomerase Inhibition

Research has demonstrated that some 1H-Benzimidazole derivatives act as potent inhibitors of mammalian DNA topoisomerase I, an enzyme critical in DNA replication. This property suggests potential applications in cancer treatment and other fields where DNA replication control is crucial (Alpan, Gunes, & Topçu, 2007).

Antimicrobial Activity

Several 1H-Benzimidazole derivatives have shown marked antimicrobial activity, suggesting their potential as active agents in treating bacterial and fungal infections. This aspect of benzimidazoles underscores their relevance in medicinal chemistry (Ajani et al., 2016).

Electrosynthesis for Sustainable Production

Electrochemical synthesis methods for 1H-substituted benzimidazoles have been developed, showcasing a sustainable approach that limits chemical waste. This method is significant for producing benzimidazoles in a more environmentally friendly manner (Dissanayake & Vannucci, 2018).

Antiviral Applications

Benzimidazole derivatives, including 1H-Benzimidazole, have been shown to inhibit human cytomegalovirus (HCMV) replication. This discovery points to their potential as antiviral agents, particularly against viruses resistant to other treatments (Biron et al., 2002).

Safety and Hazards

Benzimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJRXHPNZGDOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068194
Record name 1H-Benzimidazole-2-pentanamine
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Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39650-63-0
Record name 2-(5-Aminopentyl)benzimidazole
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URL https://commonchemistry.cas.org/detail?cas_rn=39650-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-pentanamine
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Record name 1H-Benzimidazole-2-pentanamine
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Record name 1H-Benzimidazole-2-pentanamine
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Record name 1H-benzimidazole-pentane-2-amine
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Synthesis routes and methods I

Procedure details

A mixture of caprolactam (56.5 g; 0.5 mole) and o-phenylene diamine (54 g; 0.5 mole) was heated with p-toluene sulfonic acid (4.3 g; 0.025 mole) at 200°-225° for 7 hrs. under nitrogen. A quantitative yield of 2-(5-aminopentyl) benzimidazole was obtained.
Quantity
56.5 g
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reactant
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54 g
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reactant
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4.3 g
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Synthesis routes and methods II

Procedure details

339.5 g (3 mols) of caprolactam, 430 g (4 mols) of o-phenylene diamine and 30 g of 50 % by weight sulphuric acid are reacted in the same way as described in Example 3, giving 510 g (83.7 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole with a boiling point at 0.1 Torr of 210° to 220°C, and a melting point of 101°C.
Quantity
339.5 g
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reactant
Reaction Step One
Quantity
430 g
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reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods III

Procedure details

170 g (1.5 mols) of caprolactam and 215 g (2 mols) of o-phenylene diamine are melted in a nitrogen atmosphere. 10 g of 85 % by weight phosphoric acid (the remaining 15 % by weight being water) are run into the melt with stirring, at 100°C and the heating is continued, 28 g of water distilling off over a period of 2 hours at an internal temperature of 170 to 250°C. The reaction mixture is then subjected to fractional distillation, initially in a water jet vacuum and subsequently in an oil pump vacuum. After the first distillate of excess o-phenylene diamine, 247 g (81 % of the theoretical) of 2-(5'-aminopentyl)-benzimidazole are obtained in the form of a yellowish-brown solidifying in crystalline form with a boiling point of 210° to 215°C at 0.05 Torr, and a melting point of 101°C.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
215 g
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
28 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1H-Benzimidazole-2-pentanamine interact with Plasmodium falciparum spermidine synthase and what are the potential downstream effects?

A1: The research paper you provided focuses on the structural analysis of Plasmodium falciparum spermidine synthase in complex with this compound []. This means the study aimed to determine how the compound binds to the enzyme at a molecular level. [] Understanding the specific interactions between the compound and the enzyme's active site can provide insights into its mechanism of action as a potential inhibitor.

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